molecular formula C16H33NO3 B8526283 N-Dodecyl-2-(2-hydroxyethoxy)acetamide CAS No. 10395-20-7

N-Dodecyl-2-(2-hydroxyethoxy)acetamide

Cat. No. B8526283
Key on ui cas rn: 10395-20-7
M. Wt: 287.44 g/mol
InChI Key: KNTFJMSXOPPVAF-UHFFFAOYSA-N
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Patent
US04195096

Procedure details

In a glass reaction vessel 10.2 grams (0.1 mole) of 2-p-dioxanone was admixed with 18.5 grams (0.1 mole) of dodecyl amine and heated to 100° C. on a steam bath until reaction was completed within the period of 1 hour. The resulting liquid product was then poured on a glass plate and cooled to room temperature whereupon a pale yellow solid was formed. IR=6.06 mu.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=[O:7].[CH2:8]([NH2:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:8]([NH:20][C:2](=[O:7])[CH2:3][O:4][CH2:5][CH2:6][OH:1])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
O1C(COCC1)=O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was completed within the period of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The resulting liquid product was then poured on a glass plate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature whereupon a pale yellow solid
CUSTOM
Type
CUSTOM
Details
was formed

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NC(COCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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